molecular formula C14H18O B14648108 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- CAS No. 51088-95-0

2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro-

Cat. No.: B14648108
CAS No.: 51088-95-0
M. Wt: 202.29 g/mol
InChI Key: XYZZMZJRYYOFLO-UHFFFAOYSA-N
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Description

2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- is a derivative of anthracenone, a polycyclic aromatic ketone This compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms compared to the parent anthracenone molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- typically involves the hydrogenation of anthracenone. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimization of reaction parameters are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated anthracenone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Anthracenone: The parent compound with fewer hydrogen atoms.

    Anthraquinone: An oxidized derivative with different chemical properties.

    Tetrahydroanthracenone: A partially hydrogenated derivative.

Properties

CAS No.

51088-95-0

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4,4a,5,6,7,8,10,10a-octahydro-3H-anthracen-2-one

InChI

InChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h8-10,12H,1-7H2

InChI Key

XYZZMZJRYYOFLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=CC(=O)CCC3CC2C1

Origin of Product

United States

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